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Compound of Interest

Compound Name: Ticlopidine-d4

Cat. No.: B565562

This technical guide provides an in-depth overview of the chemical properties, structure, and
analytical methodologies for Ticlopidine-d4. Intended for researchers, scientists, and
professionals in drug development, this document compiles essential data into a structured
format, details relevant experimental protocols, and visualizes a key analytical workflow.

Core Chemical Properties

Ticlopidine-d4 is the deuterated analogue of Ticlopidine, an antiplatelet agent. The
incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for
the quantification of Ticlopidine in biological matrices using mass spectrometry-based assays.

[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of Ticlopidine-d4 are summarized in the
table below.
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Property Value Source
Molecular Formula C14H10D4CINS [3]
Molecular Weight 267.81 g/mol [3]
Monoisotopic Mass 267.0786553 Da [1]
CAS Number 1246817-49-1 (free base) [1]
Appearance White to off-white solid [2]
Solubility Soluble in methanol and 2]
DMSO

Structural and Identification Data

Detailed structural identifiers for Ticlopidine-d4 are crucial for its unambiguous identification in
research and analytical applications.

Identifier Value

5-[(2-chloro-3,4,5,6-
IUPAC Name tetradeuteriophenyl)methyl]-6,7-dihydro-4H-
thieno[3,2-c]pyridine

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C
=CS3)CN[2H])[2H]

SMILES

INChl=1S/C14H14CINS/c15-13-4-2-1-3-
InChl 11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-
4,6,8H,5,7,9-10H2/i1D,2D,3D,4D

InChiKey PHWBOXQYWZNQIN-RHQRLBAQSA-N

Chemical Structure

Ticlopidine-d4 possesses the same core structure as Ticlopidine, which consists of a
thieno[3,2-c]pyridine ring system linked to a chlorobenzyl group. The key distinction is the
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substitution of four hydrogen atoms with deuterium atoms on the phenyl ring at positions 3, 4,
5, and 6. This isotopic labeling provides a distinct mass signature for use in mass spectrometry.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Ticlopidine-
d4, as well as its application in quantitative analysis.

Synthesis of Ticlopidine-d4

The synthesis of Ticlopidine-d4 can be achieved by adapting established methods for the
synthesis of Ticlopidine, utilizing a deuterated precursor for the chlorobenzyl moiety.[4][5] A
plausible synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-d4-benzaldehyde

A common route to introduce deuterium into an aromatic ring is through acid-catalyzed
hydrogen-deuterium exchange or by using deuterated starting materials. For this synthesis, 2-
chlorobenzaldehyde can be deuterated using D20 under synergistic organic and photoredox
catalysis.[6]

o Materials: 2-chlorobenzaldehyde, D20, a suitable photocatalyst (e.g., tetrabutylammonium
decatungstate), and a thiol catalyst.

e Procedure: A solution of 2-chlorobenzaldehyde in a suitable organic solvent is mixed with
D20 and the catalysts. The mixture is then irradiated with near-UV light for a specified
period. The deuterated product, 2-chloro-d4-benzaldehyde, is then purified using standard
chromatographic techniques.

Step 2: Synthesis of 2-chloro-d4-benzylamine
The deuterated aldehyde is then converted to the corresponding amine.

o Materials: 2-chloro-d4-benzaldehyde, a suitable aminating agent (e.g., hydroxylamine or
ammonia), and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

e Procedure: The 2-chloro-d4-benzaldehyde is first reacted with the aminating agent to form
an imine or oxime intermediate. This intermediate is then reduced to the desired 2-chloro-d4-
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benzylamine. Purification is typically achieved by extraction and distillation or crystallization.
Step 3: Condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The final step involves the coupling of the deuterated benzylamine with the thienopyridine core
structure.

o Materials: 2-chloro-d4-benzylamine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a suitable
base (e.g., potassium carbonate or triethylamine).

e Procedure: The two reactants are dissolved in an appropriate solvent, and the base is
added. The reaction mixture is heated to facilitate the condensation reaction. After
completion, the Ticlopidine-d4 product is isolated and purified by chromatography or
recrystallization.[4]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Ticlopidine-d4 and
verifying the positions of the deuterium labels.

e 'H NMR: The proton NMR spectrum of Ticlopidine-d4 is expected to be similar to that of
unlabeled Ticlopidine, with the notable absence of signals corresponding to the aromatic
protons on the chlorophenyl ring. The signals for the protons on the thienopyridine ring
system and the benzylic methylene group should remain.

e 2H NMR: The deuterium NMR spectrum will show signals corresponding to the four
deuterium atoms on the aromatic ring, confirming their presence and location.

e 13C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the
molecule. The carbons attached to deuterium will exhibit characteristic splitting patterns due
to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of Ticlopidine-
d4.
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e Procedure: A solution of Ticlopidine-d4 is introduced into a mass spectrometer, typically
using electrospray ionization (ESI).

o Expected Results: The mass spectrum will show a prominent molecular ion peak ([M+H]*) at
an m/z value corresponding to the molecular weight of Ticlopidine-d4 (approximately
268.08). The isotopic distribution of this peak will confirm the presence of four deuterium
atoms. Fragmentation analysis (MS/MS) can be used to further confirm the structure by
observing characteristic fragment ions. The fragmentation pattern is expected to be similar to
that of unlabeled Ticlopidine, with a mass shift of +4 Da for fragments containing the
deuterated phenyl ring.[7]

Application in Quantitative Analysis

Ticlopidine-d4 is primarily used as an internal standard for the quantification of Ticlopidine in
biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8]

o Sample Preparation: A known amount of Ticlopidine-d4 is added to the biological sample
(e.g., plasma, urine) before extraction. The extraction is typically performed using liquid-liquid
extraction or solid-phase extraction.

o LC-MS/MS Analysis: The extracted sample is injected into an HPLC system coupled to a
tandem mass spectrometer. The chromatographic separation is optimized to resolve
Ticlopidine and Ticlopidine-d4 from other matrix components. The mass spectrometer is
operated in multiple reaction monitoring (MRM) mode to selectively detect specific precursor-
to-product ion transitions for both the analyte (Ticlopidine) and the internal standard
(Ticlopidine-d4).

e Quantification: The concentration of Ticlopidine in the original sample is determined by
comparing the peak area ratio of the analyte to the internal standard against a calibration
curve prepared with known concentrations of Ticlopidine and a constant concentration of
Ticlopidine-d4.

Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Ticlopidine in
a biological matrix using Ticlopidine-d4 as an internal standard.
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Caption: Workflow for Ticlopidine quantification using Ticlopidine-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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